molecular formula C21H22O7 B13829255 Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside

Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside

Cat. No.: B13829255
M. Wt: 386.4 g/mol
InChI Key: WHKUKOCUXSRSAR-LTFOGXKFSA-N
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Description

Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside: is a complex glycoside derivative. This compound is notable for its intricate structure, which includes benzoyl and benzylidene groups attached to a glucopyranoside backbone. It is used as a chiral building block and an intermediate in the preparation of various sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by selective benzoylation and benzylidenation. One common method involves the use of benzaldehyde dimethyl acetal and benzoyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes crystallization or precipitation steps for product purification .

Chemical Reactions Analysis

Types of Reactions: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s benzoyl and benzylidene groups play a crucial role in its reactivity and binding affinity. It is believed to exert its effects through glycosylation pathways, influencing the structure and function of glycoproteins and glycolipids.

Comparison with Similar Compounds

Uniqueness: Methyl-2-O-benzoyl-4,6-O-benzylidene-beta-D-glucopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both benzoyl and benzylidene groups enhances its utility in synthetic chemistry and biomedical research.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6R,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-18(27-19(23)13-8-4-2-5-9-13)16(22)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16+,17-,18-,20?,21-/m1/s1

InChI Key

WHKUKOCUXSRSAR-LTFOGXKFSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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